molecular formula C20H41NO2 B12623255 2-(Butylamino)hexadecanoic acid CAS No. 918817-90-0

2-(Butylamino)hexadecanoic acid

Cat. No.: B12623255
CAS No.: 918817-90-0
M. Wt: 327.5 g/mol
InChI Key: ZCZITWAXBDPDET-UHFFFAOYSA-N
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Description

2-(Butylamino)hexadecanoic acid is a synthetic organic compound that belongs to the class of fatty acids It is characterized by a long hydrocarbon chain with a butylamino group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)hexadecanoic acid typically involves the reaction of hexadecanoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Hexadecanoic acid+Butylamine2-(Butylamino)hexadecanoic acid\text{Hexadecanoic acid} + \text{Butylamine} \rightarrow \text{this compound} Hexadecanoic acid+Butylamine→2-(Butylamino)hexadecanoic acid

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve maximum yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and technology helps in achieving high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)hexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Butylamino)hexadecanoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive agent.

    Industry: It is used in the formulation of various industrial products, including lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(Butylamino)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may modulate oxidative stress pathways or influence membrane stability in cells.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid: A saturated fatty acid with similar structural features but lacking the butylamino group.

    Butylamine: An amine with a butyl group, used in the synthesis of 2-(Butylamino)hexadecanoic acid.

Uniqueness

This compound is unique due to the presence of both a long hydrocarbon chain and a butylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918817-90-0

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

2-(butylamino)hexadecanoic acid

InChI

InChI=1S/C20H41NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)21-18-6-4-2/h19,21H,3-18H2,1-2H3,(H,22,23)

InChI Key

ZCZITWAXBDPDET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)NCCCC

Origin of Product

United States

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